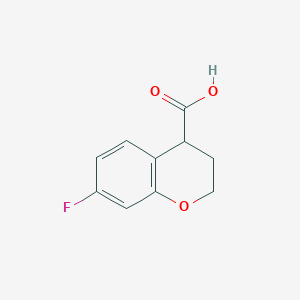

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid

Descripción general

Descripción

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound features a chromene core with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a fluorinated phenol, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted chromenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The carboxylic acid group can form hydrogen bonds, further stabilizing these interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid

- 7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid

- 7-chloro-3,4-dihydro-2H-chromene-4-carboxylic acid

Uniqueness

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable molecule in various applications.

Actividad Biológica

Overview

7-Fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid is a fluorinated derivative of chromene, a class of compounds recognized for their diverse biological activities. The compound features a chromene core with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position, which enhances its interaction with biological molecules. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The structural formula of this compound can be represented as follows:

This compound's unique structure allows for various chemical reactions, including oxidation and reduction processes. The presence of the carboxylic acid group facilitates hydrogen bonding, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's affinity for biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways.

Key Mechanisms:

- Inhibition of Enzymes: The compound has been shown to inhibit lactate transporters MCT1 and MCT4, which are critical in cancer cell metabolism. This inhibition can impede the growth of certain cancer cells by disrupting their energy supply pathways.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it can inhibit tumor-associated carbonic anhydrases (hCA IX and XII), which are often overexpressed in cancerous tissues. The compound demonstrated significant inhibitory activity with Ki values in the low micromolar range (0.53 µM for hCA IX and 0.47 µM for hCA XII) .

Antimicrobial Properties

A study focusing on the antibacterial activity of related compounds found that derivatives of 7-fluoro-2-oxo-2H-chromene exhibited promising results against bacterial strains. Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents. Its interaction with biological systems may be influenced by environmental factors such as pH and temperature, which can affect its ionization state and stability .

Propiedades

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-6-1-2-7-8(10(12)13)3-4-14-9(7)5-6/h1-2,5,8H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWBRUNLFGSLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1C(=O)O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.